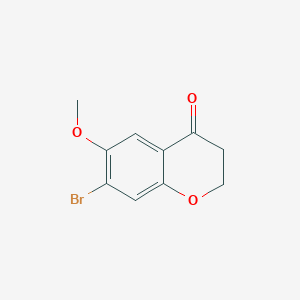
4-Bromo-2-fluoro-6-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-6-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFIO It is characterized by the presence of bromine, fluorine, and iodine substituents on a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-iodobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of benzaldehyde derivatives followed by selective substitution reactions. For instance, starting with 2-fluorobenzaldehyde, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-6-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Reactions: Formation of substituted benzaldehydes.
Oxidation: Formation of 4-Bromo-2-fluoro-6-iodobenzoic acid.
Reduction: Formation of 4-Bromo-2-fluoro-6-iodobenzyl alcohol.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-2-fluoro-6-iodobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Potential use in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzaldehyde is primarily based on its reactivity towards various chemical reagents. The presence of multiple halogens and an aldehyde group allows it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
- 2-Bromo-6-fluorobenzaldehyde
- 4-Bromo-2,6-difluorobenzaldehyde
- 2-Fluoro-6-iodobenzaldehyde
- 4-Bromo-2-iodobenzaldehyde
Comparison: 4-Bromo-2-fluoro-6-iodobenzaldehyde is unique due to the presence of three different halogens on the benzaldehyde ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of synthetic possibilities and applications .
Properties
Molecular Formula |
C7H3BrFIO |
|---|---|
Molecular Weight |
328.90 g/mol |
IUPAC Name |
4-bromo-2-fluoro-6-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H |
InChI Key |
SCVXCFCBTJEGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate](/img/structure/B13026408.png)






![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13026445.png)
![6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026450.png)

![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)


